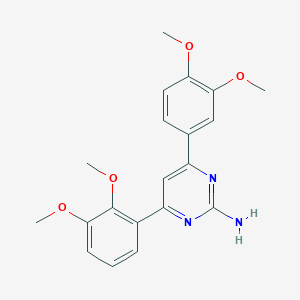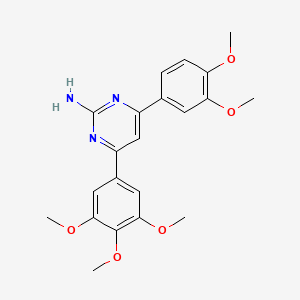
4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine, also known as DMPP, is a recently developed compound that has been studied as a potential therapeutic agent for a variety of conditions, including cancer, inflammation, and metabolic disorders. DMPP is a member of the pyrimidine family of compounds, which are known to possess a wide range of biological activities. DMPP has been found to possess anti-cancer, anti-inflammatory, and anti-metabolic effects, and is currently being studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes involved in the regulation of cell growth and metabolism. For example, 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been found to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been found to possess a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-metabolic effects, 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has also been found to possess anti-oxidant, anti-microbial, and anti-allergic activities. Additionally, 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been found to possess anti-viral, anti-fungal, and anti-parasitic activities. Furthermore, 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been found to possess anti-tumor and anti-angiogenic activities, as well as immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is its ease of synthesis. As previously mentioned, the synthesis of 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine can be accomplished in a single step, making it an efficient and cost-effective method of synthesizing the compound. Additionally, 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been found to possess a wide range of biological activities, making it a useful tool for studying various conditions. However, there are some limitations associated with using 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments. For example, 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is not water soluble, making it difficult to use in aqueous solutions. Additionally, 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has a relatively short half-life, meaning that it is not suitable for long-term experiments.
Future Directions
There are a number of potential future directions for research into 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine. For example, further research could be conducted into the mechanisms of action of 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine, as well as its potential therapeutic applications. Additionally, further research could be conducted into the pharmacokinetics of 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine, as well as its potential side effects. Additionally, further research could be conducted into the potential synergistic effects of 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine with other compounds, as well as its potential use in combination therapies. Finally, further research could be conducted into the potential development of novel 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine-based drugs.
Synthesis Methods
The synthesis of 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine involves the reaction of 2,3-dimethoxyphenylacetaldehyde and 3,4-dimethoxyphenylacetaldehyde to form a Schiff base, followed by the addition of a base such as sodium hydroxide. This reaction is followed by the addition of a reducing agent, such as sodium borohydride, to form the desired product. The synthesis of 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine can be accomplished in a single step, making it a highly efficient and cost-effective method of synthesizing the compound.
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been studied extensively in scientific research, and has been found to possess a wide range of biological activities. In particular, 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential anti-cancer, anti-inflammatory, and anti-metabolic effects. 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been found to inhibit the growth of various cancer cell lines, including those derived from colon, lung, and breast cancer. It has also been found to possess anti-inflammatory effects, and to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. Additionally, 4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been found to reduce the levels of various metabolic markers in animal models of metabolic disorders, such as diabetes and obesity.
properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-16-9-8-12(10-18(16)26-3)14-11-15(23-20(21)22-14)13-6-5-7-17(25-2)19(13)27-4/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAPNAOETPIBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C(=CC=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)












